![molecular formula C24H19F2N3O3S B2895920 2,6-difluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide CAS No. 533865-83-7](/img/structure/B2895920.png)

2,6-difluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

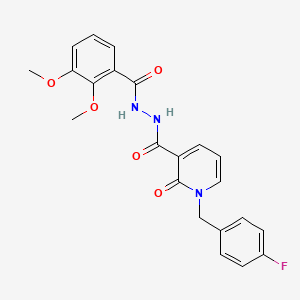

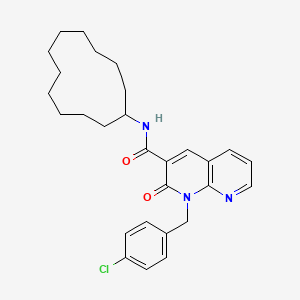

The compound “2,6-difluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide” is a complex organic molecule. It contains several functional groups and structural features, including a benzamide moiety, a nitrophenyl group, a sulfanyl group, and an indole ring . The presence of these groups suggests that the compound could have a variety of chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring multiple rings and functional groups . The benzamide moiety, the nitrophenyl group, the sulfanyl group, and the indole ring all contribute to the overall structure . The presence of these groups can influence the compound’s properties and its interactions with other molecules.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, the presence of the functional groups mentioned above suggests that it could participate in a variety of reactions. For example, the nitro group could potentially be reduced to an amine, or the sulfanyl group could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Unfortunately, specific data on properties such as melting point, boiling point, solubility, and stability are not available from the sources I found .Scientific Research Applications

Novel Insecticide Application

Research on Flubendiamide, a compound with a unique chemical structure involving novel substituents such as a heptafluoroisopropyl group, shows its application as an insecticide with strong activity against lepidopterous pests. Its distinct mode of action and safety profile for non-target organisms highlight its potential in pest management programs (Tohnishi et al., 2005).

Crystal Structure Analysis

The synthesis and crystal structure analysis of diflunisal carboxamides, including difluoro compounds with specific substitutions, have been documented. This research contributes to our understanding of molecular packing and hydrogen bonding in crystalline structures (Zhong et al., 2010).

Enhanced Thermal Stability of Fluorination Reagents

Aminodifluorosulfinium salts have been identified as fluorinating agents with improved thermal stability and handling ease compared to traditional reagents. These findings are crucial for the development of safer and more efficient synthetic methodologies in organic chemistry (L’Heureux et al., 2010).

Antipathogenic Properties of Thiourea Derivatives

The synthesis of acylthioureas and their antipathogenic activity demonstrate the potential of fluorinated and other halogenated benzamides in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Material Science Applications

Research into poly(arylene ether amide)s with trifluoromethyl groups indicates their utility in creating materials with specific properties like high molecular weight and glass transition temperatures. These materials show promise in various applications, including film formation and solvent resistance (Lee & Kim, 2002).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The presence of the indole nucleus in the compound suggests that it may undergo electrophilic substitution due to excessive π-electrons delocalization . This could potentially lead to interactions with its targets and subsequent changes in their function.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could potentially have a wide range of effects at the molecular and cellular level.

properties

IUPAC Name |

2,6-difluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F2N3O3S/c25-19-5-3-6-20(26)23(19)24(30)27-12-13-28-14-22(18-4-1-2-7-21(18)28)33-15-16-8-10-17(11-9-16)29(31)32/h1-11,14H,12-13,15H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPIZWDXAOWJKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=C(C=CC=C3F)F)SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1-Diphenyl-2-{[(pyridin-2-yl)methyl]amino}ethan-1-ol dihydrochloride](/img/structure/B2895838.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2895839.png)

![N-Methyl-1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B2895840.png)

![(Z)-8-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2895843.png)

![N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2895851.png)

![2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2895852.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2895857.png)

![2-[(5-Bromo-1,3-thiazol-2-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B2895860.png)